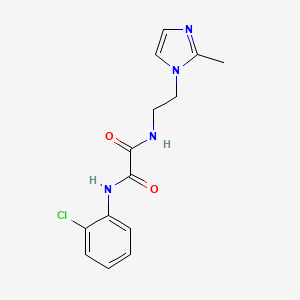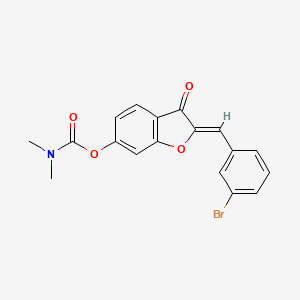![molecular formula C12H13FN2O4S B2712027 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine CAS No. 2418678-39-2](/img/structure/B2712027.png)
3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a pyridine derivative that contains a fluorosulfonyloxy group, a prop-2-ynyl group, and a carbamoyl group. The unique combination of these functional groups makes this compound an interesting candidate for various applications in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine is not well understood. However, it is believed that this compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing them from catalyzing reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have effects on various biological pathways, including those involved in metabolism, cell signaling, and gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific research applications. One limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments that target specific biological pathways.
Future Directions
There are several future directions for research on 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine. One potential direction is to study the compound's mechanism of action in more detail, which could provide insights into how this compound can be used to develop new drugs or study enzyme-catalyzed reactions. Another potential direction is to investigate the compound's effects on specific biological pathways, which could lead to the development of new treatments for various diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine involves several steps. The first step is the reaction of 3-hydroxypyridine with 2-propyn-1-ol to form 3-(prop-2-yn-1-yloxy)pyridine. The next step involves the reaction of the previous product with isopropyl isocyanate to form 3-(prop-2-yn-1-yloxy)-5-(propan-2-yl)carbamoylpyridine. The final step involves the reaction of the previous product with fluorosulfonic acid to form this compound.
Scientific Research Applications
The unique chemical structure of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine makes it a promising candidate for various scientific research applications. One potential application is in the field of drug discovery, where this compound can be used as a starting point to develop new drugs that target specific biological pathways. Another potential application is in the field of biochemistry, where this compound can be used to study the mechanisms of enzyme-catalyzed reactions.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-4-5-15(9(2)3)12(16)10-6-11(8-14-7-10)19-20(13,17)18/h1,6-9H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFISKRMRWAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)
![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)

![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)


![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)
![(e)-1-Methyl-3-(2-nitrovinyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2711961.png)



![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)